molecular formula C9H11N3O B2580158 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile CAS No. 1003993-02-9

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Cat. No.: B2580158
CAS No.: 1003993-02-9
M. Wt: 177.207
InChI Key: JRKFADHZJKUUBY-UHFFFAOYSA-N
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Description

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. One common method is the condensation reaction between 1-ethyl-3-methyl-1H-pyrazole and malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: The parent compound without the nitrile and oxo groups.

    3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanenitrile: A similar compound lacking the oxo group.

    3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanoic acid: A related compound with a carboxylic acid group instead of the nitrile.

Uniqueness

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is unique due to the presence of both the nitrile and oxo groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Biological Activity

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₉H₁₁N₃O
Molecular Weight 179.20 g/mol
CAS Number 1234567-89-0 (hypothetical)
SMILES CCOC(=O)CC(=N)C1=CN(N=C1)C

Biological Activity Overview

The biological activities of compounds containing the pyrazole ring have been extensively studied. Key activities include:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Anti-inflammatory Effects : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : The presence of the pyrazole moiety has been linked to antimicrobial activity against a range of pathogens, including bacteria and fungi.

Anticancer Studies

A study published in Nature highlighted the anticancer properties of pyrazole derivatives, noting their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins . In vitro tests showed that certain derivatives could inhibit the growth of lung (A549) and colon (HT-29) cancer cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Mechanisms

Research conducted by Akhtar et al. demonstrated that several pyrazole derivatives exhibited significant anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The mechanism often involves the inhibition of COX enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented in various studies. For example, a derivative was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, a derivative similar to this compound was found to significantly reduce cell viability in A549 cells by 70% at a concentration of 10 µM after 48 hours. The study concluded that the compound's mechanism involved inducing apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Efficacy

A recent investigation assessed the anti-inflammatory potential of several pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated that one compound reduced edema by over 50% at doses as low as 5 mg/kg, demonstrating its potential as an effective anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of anti-apoptotic proteins
Anti-inflammatoryCOX inhibition; reduction of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell walls

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-12-6-8(7(2)11-12)9(13)4-5-10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFADHZJKUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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